molecular formula C13H16ClNO2 B1464296 2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one CAS No. 1271071-41-0

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B1464296
CAS No.: 1271071-41-0
M. Wt: 253.72 g/mol
InChI Key: URLXUURJBRHPCW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrooptic Film Fabrication : This compound has been utilized in the development of electrooptic films. Research shows that its molecular architecture plays a significant role in influencing the film's microstructure and optical/electrooptic response (Facchetti et al., 2006).

  • Corrosion Inhibition : It has applications in corrosion inhibition, particularly in protecting steel surfaces. Its efficiency in blocking active sites on steel surfaces has been demonstrated through electrochemical studies (Louroubi et al., 2019).

  • Fungicidal Activity : The compound has shown potential in pharmacological and agrochemical applications due to its fungicidal properties. This makes it a candidate for use in agricultural products to control fungal growth (Kuzenkov & Zakharychev, 2009).

  • Antioxidant Activity : Its derivatives have been found to possess significant antioxidant properties. This makes them potential candidates for developing new antioxidant agents (Nguyen et al., 2022).

  • Organometallic Compounds Synthesis : It's used in the synthesis of organometallic compounds, which have applications in catalysis and pharmaceuticals (Varma et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)7-13(17)15-6-5-11(8-15)9-16/h1-4,11,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLXUURJBRHPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.